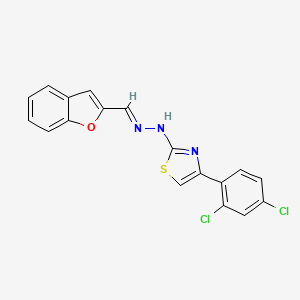
Mao-IN-4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mao-IN-4 is a monoamine oxidase inhibitor, specifically targeting monoamine oxidase A and monoamine oxidase B enzymes. It has shown potential in the research of depression and Parkinson’s disease due to its inhibitory effects on these enzymes .
Vorbereitungsmethoden
The synthesis of Mao-IN-4 involves several steps, typically starting with the preparation of benzofuran and thiazolylhydrazone derivatives. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using similar routes but optimized for higher yields and purity .
Analyse Chemischer Reaktionen
Mao-IN-4 undergoes various chemical reactions, including oxidation and reduction. Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. The major products formed from these reactions are typically oxidized or reduced derivatives of this compound, which can be further analyzed for their biological activity .
Wissenschaftliche Forschungsanwendungen
Mao-IN-4 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the inhibition of monoamine oxidase enzymes.
Biology: Investigated for its effects on neurotransmitter levels and neuronal signaling.
Medicine: Potential therapeutic agent for treating depression and Parkinson’s disease.
Industry: Utilized in the development of new pharmaceuticals targeting monoamine oxidase enzymes .
Wirkmechanismus
Mao-IN-4 exerts its effects by inhibiting the activity of monoamine oxidase enzymes. This inhibition leads to an increase in the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the synaptic cleft, which can alleviate symptoms of depression and Parkinson’s disease. The molecular targets include the active sites of monoamine oxidase A and monoamine oxidase B, where this compound binds and prevents the oxidation of neurotransmitters .
Vergleich Mit ähnlichen Verbindungen
Mao-IN-4 is compared with other monoamine oxidase inhibitors such as selegiline, rasagiline, and moclobemide. Unlike these compounds, this compound has shown a higher selectivity and potency for both monoamine oxidase A and monoamine oxidase B enzymes. Similar compounds include:
Selegiline: Selective monoamine oxidase B inhibitor used in Parkinson’s disease.
Rasagiline: Another selective monoamine oxidase B inhibitor with neuroprotective effects.
Moclobemide: Reversible inhibitor of monoamine oxidase A used in depression treatment
Eigenschaften
Molekularformel |
C18H11Cl2N3OS |
|---|---|
Molekulargewicht |
388.3 g/mol |
IUPAC-Name |
N-[(E)-1-benzofuran-2-ylmethylideneamino]-4-(2,4-dichlorophenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C18H11Cl2N3OS/c19-12-5-6-14(15(20)8-12)16-10-25-18(22-16)23-21-9-13-7-11-3-1-2-4-17(11)24-13/h1-10H,(H,22,23)/b21-9+ |
InChI-Schlüssel |
IPZRVBNSMGZXTO-ZVBGSRNCSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C=C(O2)/C=N/NC3=NC(=CS3)C4=C(C=C(C=C4)Cl)Cl |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(O2)C=NNC3=NC(=CS3)C4=C(C=C(C=C4)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


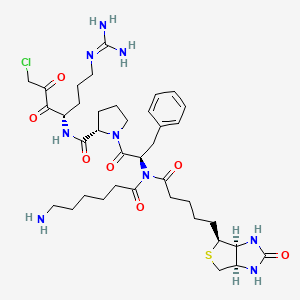
![4-[(2S)-2-[2-[4-(1-benzothiophen-4-yl)piperazin-1-yl]ethyl]pyrrolidin-1-yl]sulfonylisoquinoline](/img/structure/B12368033.png)
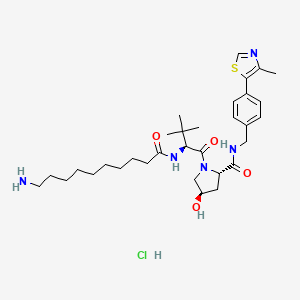

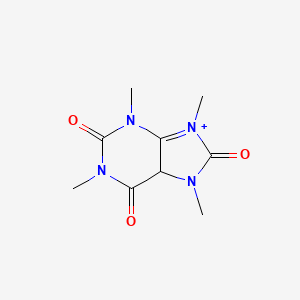
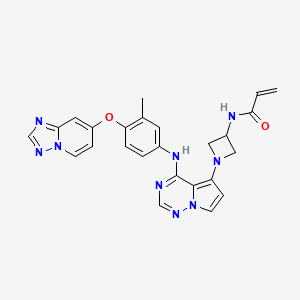
![tripotassium;(2Z)-2-[(E)-3-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-3-methyl-3-(4-sulfonatobutyl)-1-(3-sulfonatopropyl)indole-5-sulfonate](/img/structure/B12368062.png)
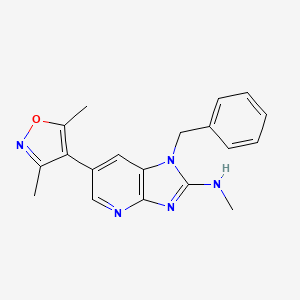

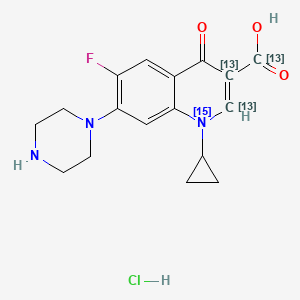
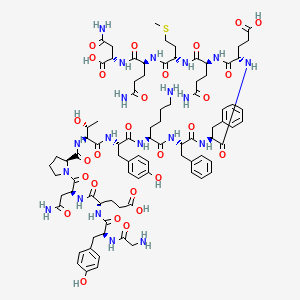
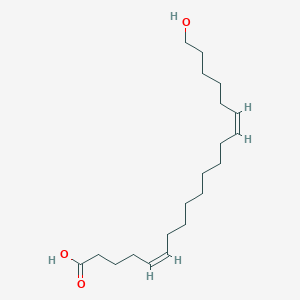
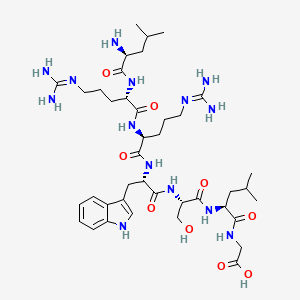
![N-tert-butyl-3-[[2-[4-(2-hydroxyethoxy)anilino]-5-methylpyrimidin-4-yl]amino]benzenesulfonamide](/img/structure/B12368097.png)
